(4-Tert-butyl-1,3-oxazol-2-yl)methanamine
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Overview
Description
(4-Tert-butyl-1,3-oxazol-2-yl)methanamine is an organic compound with the molecular formula C8H14N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-1,3-oxazol-2-yl)methanamine typically involves the reaction of tert-butylamine with an appropriate oxazole precursor. One common method is the cyclization of a suitable precursor, such as a 2-amino-2-(tert-butyl)ethanol, under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-1,3-oxazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted oxazole compounds.
Scientific Research Applications
(4-Tert-butyl-1,3-oxazol-2-yl)methanamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Tert-butyl-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(4-Tert-butyl-1,2-oxazol-3-yl)methanamine: Similar structure but with different positioning of the methanamine group.
(5-Tert-butyl-1,3-oxazol-4-yl)methanamine: Similar structure but with different positioning of the tert-butyl group.
(4-Tert-butyl-1,3-oxazol-2-yl)methylamine: Similar structure but with a methyl group instead of a methanamine group.
Uniqueness
(4-Tert-butyl-1,3-oxazol-2-yl)methanamine is unique due to the specific positioning of the tert-butyl and methanamine groups on the oxazole ring. This configuration imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(4-tert-butyl-1,3-oxazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAIOROYKSYADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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